

# A Comparative Guide to ZINC Database Versions for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ZINC

Cat. No.: B3047490

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the vast landscape of chemical compound databases, the **ZINC** database stands as a important resource for virtual screening and ligand discovery.[1][2] Developed by the Irwin and Shoichet Laboratories at the University of California, San Francisco, **ZINC** has evolved significantly since its inception, with new versions offering exponentially larger and more diverse collections of commercially available compounds.[3][4] This guide provides a comprehensive comparison of different versions of the **ZINC** database, focusing on **ZINC-15**, **ZINC-20**, and the latest iteration, **ZINC-22**, to aid researchers in selecting the most appropriate version for their specific needs.

## Data Presentation: A Quantitative Leap

The most striking difference between the **ZINC** database versions is the sheer volume of compounds they contain. This exponential growth is primarily driven by the inclusion of "make-on-demand" compounds, which are not pre-synthesized but can be produced by vendors upon request.

Feature	ZINC-15	ZINC-20	ZINC-22
Total Compounds	~1.485 billion[3]	~1.4 billion[1][5]	> 37 billion (2D)[4][6][7]
Purchasable Compounds	> 120 million "drug-like"[8][9]	~1.3 billion[5]	> 37 billion[4][6][7]
Ready-to-Dock (3D) Compounds	> 230 million[3]	> 509 million (lead-like)[1][5]	> 4.5 billion[6][7]
Focus	Mix of in-stock and make-on-demand	Primarily make-on-demand	Overwhelmingly make-on-demand[6]

## Key Architectural and Content Differences

Beyond the numbers, the different **ZINC** versions have distinct focuses and underlying organizational principles.

**ZINC-15:** This version marked a significant expansion in the number of purchasable "drug-like" compounds and introduced improved tools for ligand annotation and target association.[8][9][10] It provided a more user-friendly interface for non-specialists to explore chemical space.[8][10]

**ZINC-20:** With **ZINC20**, the database made a monumental leap into the realm of ultra-large-scale libraries, primarily composed of make-on-demand compounds.[1][5] This version introduced new search methods, such as SmallWorld for similarity searches and Arthor for pattern and substructure searches, to efficiently navigate the billions of new molecules.[1][5] A key finding from the analysis of **ZINC20** was that over 97% of the core scaffolds in the make-on-demand libraries were not available in "in-stock" collections, highlighting a vast new area of chemical space.[1][5]

**ZINC-22:** The latest version, **ZINC-22**, continues the trend of exponential growth, now containing over 37 billion 2D compounds.[4][6][7] It further refines the tools for searching these massive datasets and focuses on catalogs from major make-on-demand providers like Enamine, WuXi, and Mcule.[6] **ZINC-22** also incorporates the "in-stock" informer set from **ZINC20**, which is valuable for initial screening before exploring the larger make-on-demand

space.<sup>[6]</sup> A significant improvement in **ZINC**-22 is the reorganization of the 3D database to enhance scalability and speed up the lookup of crucial molecular properties for docking.<sup>[6]</sup><sup>[7]</sup>

## Experimental Protocols: Building the ZINC Databases

The creation of each **ZINC** database version involves a sophisticated pipeline of data curation, processing, and organization. While specific parameters may have evolved, the general methodology remains consistent.

1. **Data Sourcing and Curation:** The process begins with aggregating compound catalogs from numerous commercial vendors.<sup>[11]</sup> A dedicated team of curators maintains and improves the database, which involves handling new molecule uploads, repairing incorrect entries, and marking depleted catalog items.<sup>[3]</sup>

2. **2D Database Preparation:**

- **Standardization:** Molecules are represented in a standardized format, typically SMILES (Simplified Molecular Input Line Entry System).
- **Property Calculation:** A range of molecular properties are calculated, including molecular weight, logP (a measure of lipophilicity), number of rotatable bonds, and topological polar surface area. These properties are crucial for filtering and subsetting the database.
- **Reactivity Filtering:** Molecules are categorized based on their predicted reactivity to allow users to include or exclude potentially problematic compounds.<sup>[12]</sup>

3. **3D Structure Generation:**

- **Protonation States:** For a given molecule, multiple biologically relevant protonation states are generated, typically within a physiological pH range.<sup>[11]</sup>
- **Tautomer Enumeration:** Different tautomeric forms of the molecules are also generated.<sup>[11]</sup>
- **Conformation Generation:** For each valid protonation state and tautomer, one or more low-energy 3D conformations are generated. This "ready-to-dock" format is a key feature of **ZINC**.<sup>[11]</sup>

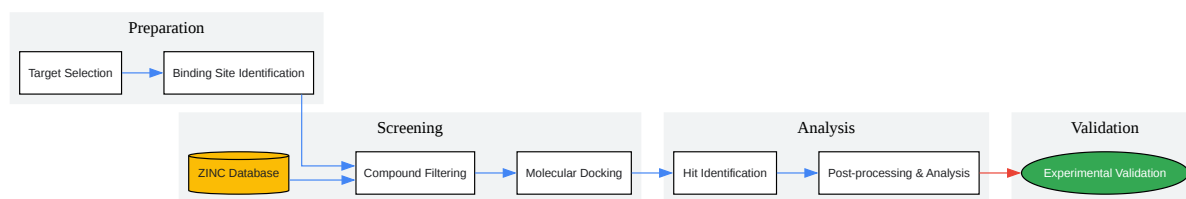
4. Database Organization and Subsetting: The vast number of compounds are organized into manageable subsets based on their physicochemical properties (e.g., molecular weight, logP), as well as predefined categories like "drug-like," "lead-like," and "fragment-like".<sup>[1][13][14]</sup> This organization into "tranches" or slices allows for more efficient searching and downloading.<sup>[12]</sup>

Software Utilized: The **ZINC** database generation pipeline relies on a variety of open-source and in-house software tools. Commonly used software includes:

- RDKit and OpenBabel: For cheminformatics tasks such as reading and writing different chemical file formats, calculating molecular properties, and performing substructure searches.<sup>[7]</sup>
- Postgres: A relational database system used to store and manage the vast amount of molecular information.<sup>[7]</sup>

## Mandatory Visualization: Virtual Screening Workflow

A primary application of the **ZINC** database is in virtual screening to identify potential drug candidates. The following diagram illustrates a typical workflow.



[Click to download full resolution via product page](#)

A typical virtual screening workflow using the **ZINC** database.

This workflow begins with the preparation of the biological target and culminates in the experimental validation of promising "hit" compounds identified through computational screening of the **ZINC** database.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. ZINC database | PPTX [[slideshare.net](https://www.slideshare.net)]
- 3. [zenodo.org](https://zenodo.org) [[zenodo.org](https://zenodo.org)]
- 4. ZINC database - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. ZINC20 – A Free Ultra Large-Scale Chemical Database for Ligand Discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 6. ZINC-22—A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 7. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 8. ZINC 15--Ligand Discovery for Everyone - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 9. ZINC 15 – Ligand Discovery for Everyone - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 10. ZINC 15 – Ligand Discovery for Everyone | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 11. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 12. [google.com](https://www.google.com) [[google.com](https://www.google.com)]
- 13. [zinc12.docking.org](https://zinc12.docking.org) [[zinc12.docking.org](https://zinc12.docking.org)]
- 14. [zinc12.docking.org](https://zinc12.docking.org) [[zinc12.docking.org](https://zinc12.docking.org)]
- To cite this document: BenchChem. [A Comparative Guide to ZINC Database Versions for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047490#comparing-different-versions-of-the-zinc-database>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)